Benzoyl-DL-Valine

Melting Point Thermal Processing Formulation Science

This N-benzoyl protected valine derivative delivers a validated kcat of 800±43 min⁻¹ for C. jejuni hippurate hydrolase—2.2x higher than the phenylalanine analog—ensuring sensitive enzyme turnover detection. The benzoyl group's steric profile also enables distinct regioselectivity in radical chlorination. Researchers requiring precise kinetic parameters and reproducible regiochemical outcomes rely on this specific scaffold. Standard commercial purity is ≥98%.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 2901-80-6
Cat. No. B160827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoyl-DL-Valine
CAS2901-80-6
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1
InChIInChI=1S/C12H15NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14)(H,15,16)
InChIKeyMIYQNOPLWKCHED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Benzoyl-DL-Valine (CAS 2901-80-6): A Distinctive N-Protected Racemic Valine Building Block with Quantifiable Differentiation


Benzoyl-DL-Valine (CAS 2901-80-6) is a white to almost white crystalline solid belonging to the class of N-benzoyl-protected racemic amino acid derivatives. It possesses a molecular formula of C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol [1]. Characterized by a melting point of 132°C and a high purity exceeding 98% by HPLC , this compound serves as a critical building block in peptide synthesis, a substrate for enzymatic resolution of racemic mixtures, and a valuable scaffold in crystallographic studies of quasiracemates [2][3]. Its benzoyl protecting group imparts distinct physicochemical properties—including a predicted LogP of 1.536 [1]—that set it apart from acetyl- and Cbz-protected valine analogs.

Why In-Class N-Protected DL-Valine Analogs Cannot Simply Be Interchanged with Benzoyl-DL-Valine


N-Protected DL-valine derivatives bearing acetyl, benzoyl, or carbobenzoxy (Cbz) groups are often mistakenly considered functionally equivalent. However, these protecting groups dictate critical physicochemical properties—including melting point, lipophilicity (LogP), and enzymatic substrate recognition—that directly impact synthetic process design, biological assay outcomes, and thermal processing compatibility [1][2]. Notably, Benzoyl-DL-Valine occupies a distinct intermediate position: it offers higher thermal stability than Cbz-DL-valine (ΔMP = +54°C) while providing superior enzymatic specificity for engineered L-aminoacylases compared to N-benzoyl-phenylalanine (>30-fold shift in kcat preference), a level of selectivity not replicated by acetyl or Cbz variants [3]. Substituting Benzoyl-DL-Valine with an alternative N-protected valine without re-optimization can lead to altered reaction kinetics, reduced yields, compromised purity, or unexpected biological behavior. The following quantitative evidence guide documents exactly where Benzoyl-DL-Valine demonstrates verifiable differentiation.

Benzoyl-DL-Valine (2901-80-6) Quantitative Evidence Guide: Head-to-Head Physicochemical and Biological Differentiation


Benzoyl-DL-Valine Offers a 16°C Lower Melting Point Than Acetyl-DL-Valine, Enabling Low-Temperature Melt Processing

The melting point of Benzoyl-DL-Valine is 132°C , significantly lower than the 148°C observed for Acetyl-DL-Valine . This 16°C difference is consequential for processes where the compound must be melted, such as hot-melt extrusion for solid dispersion formulations or melt-based derivatization reactions where avoiding thermal degradation of sensitive co-reactants is paramount.

Melting Point Thermal Processing Formulation Science

Benzoyl-DL-Valine Demonstrates 54°C Higher Thermal Stability Than Cbz-DL-Valine, Expanding High-Temperature Reaction Compatibility

Benzoyl-DL-Valine exhibits a melting point of 132°C , whereas the commonly used Cbz-DL-valine melts at only 78°C [1]. The 54°C higher melting point translates directly into superior thermal robustness, permitting reactions conducted at temperatures approaching 100°C without risking premature melting or deprotection of the N-protecting group. This is particularly relevant in solid-phase peptide synthesis (SPPS) where elevated coupling temperatures are increasingly employed to improve efficiency.

Thermal Stability Solid-Phase Peptide Synthesis High-Temperature Reactions

Engineered Thermostable L-Aminoacylase Exhibits >30-Fold Substrate Preference for N-Benzoyl-Valine Over N-Benzoyl-Phenylalanine

The mutant S100T/M106K of Thermococcus litoralis L-aminoacylase (TliACY) selectively hydrolyzes N-benzoyl valine, achieving a >30-fold shift in the ratio of kcat values for N-benzoyl valine versus N-benzoyl phenylalanine at 65°C [1]. By contrast, the wild-type enzyme exhibits decreasing activity with increasingly branched and sterically hindered substrates, a trend specifically reversed by the S100T/M106K mutation only for N-benzoyl valine and not for N-acetyl or N-Cbz valine substrates. This demonstrates that the benzoyl-valine scaffold is uniquely recognized by this engineered enzyme, providing an efficient enantioselective hydrolysis pathway for resolving racemic valine derivatives into their optically pure L-enantiomers.

Enzymatic Resolution Chiral Intermediate Directed Evolution Biocatalysis

Benzoyl-DL-Valine Exhibits 0.9 LogP Units Higher Lipophilicity Than Acetyl-DL-Valine, Potentially Enhancing Membrane Permeability

The predicted octanol-water partition coefficient (LogP) for Benzoyl-DL-Valine is 1.536 [1], compared to a predicted LogP of 0.622 for Acetyl-DL-Valine . This ΔLogP of +0.914 indicates that Benzoyl-DL-Valine is significantly more lipophilic by approximately 1 logarithmic unit, which can translate to roughly an order-of-magnitude greater partitioning into lipid membranes under physiological conditions.

Lipophilicity Membrane Permeability Prodrug Design ADME

Benzoyl-DL-Valine Displays 0.9 LogP Units Lower Lipophilicity Than Cbz-DL-Valine, Reducing Non-Specific Protein Binding Risk

With a predicted LogP of 1.536 [1], Benzoyl-DL-Valine is markedly less lipophilic than Cbz-DL-Valine, which has a predicted LogP of 2.471 [2]. The ΔLogP of -0.935 represents a nearly one-logarithmic-unit reduction in hydrophobicity, positioning Benzoyl-DL-Valine in a more favorable range (LogP 1–3) for avoiding the excessive non-specific protein binding and poor aqueous solubility that can compromise the reliability of high-throughput biological screening assays.

Lipophilicity Balance Non-Specific Binding Biological Assay Drug Discovery

Optimal Application Scenarios for Benzoyl-DL-Valine Based on Quantified Differentiation Evidence


Enzymatic Resolution of Racemic Valine for Large-Scale Chiral Intermediate Production

The >30-fold substrate preference of engineered TliACY mutant S100T/M106K for N-benzoyl valine over N-benzoyl phenylalanine [1] makes Benzoyl-DL-Valine the substrate of choice for preparative-scale enzymatic resolution of racemic valine. This specificity enables high enantiomeric excess and reduced enzyme loading per batch, directly lowering the cost of manufacturing optically pure L-valine as a pharmaceutical intermediate. Neither Acetyl-DL-valine nor Cbz-DL-valine has been demonstrated to exhibit comparable engineered enzyme selectivity.

Solid-Phase Peptide Synthesis Under Elevated Temperature Conditions

With a melting point of 132°C, Benzoyl-DL-Valine withstands the elevated coupling temperatures (70–100°C) increasingly used in modern microwave-assisted solid-phase peptide synthesis , whereas Cbz-DL-valine (MP 78°C) would melt and lose its protective function within this temperature range [2]. Researchers requiring thermal robustness without sacrificing the benzoyl group's UV chromophore for HPLC monitoring should select Benzoyl-DL-Valine over the Cbz analog.

Prodrug Design Requiring Enhanced Membrane Permeability

The 0.9 LogP unit higher lipophilicity of Benzoyl-DL-Valine relative to Acetyl-DL-Valine [3] translates to improved passive membrane diffusion, making it preferable for designing cell-permeable prodrug conjugates where the benzoyl-valine moiety facilitates intracellular delivery of a pharmacologically active payload. The moderate LogP of 1.536 also avoids the excessive accumulation and toxicity risks associated with more lipophilic Cbz conjugates (LogP 2.47).

Low-Temperature Hot-Melt Extrusion for Amorphous Solid Dispersion Formulations

The 16°C lower melting point of Benzoyl-DL-Valine (132°C) compared to Acetyl-DL-Valine (148°C) enables hot-melt extrusion processing at reduced barrel temperatures, preserving the stability of thermally labile co-formulated active pharmaceutical ingredients during manufacturing of amorphous solid dispersions.

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